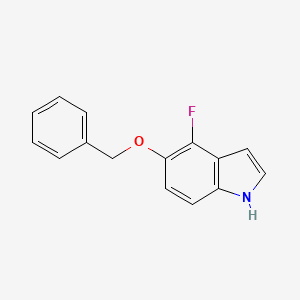

5-Benzyloxy-4-fluoro-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12FNO |

|---|---|

Molecular Weight |

241.26 g/mol |

IUPAC Name |

4-fluoro-5-phenylmethoxy-1H-indole |

InChI |

InChI=1S/C15H12FNO/c16-15-12-8-9-17-13(12)6-7-14(15)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2 |

InChI Key |

KUGZUGOEXUVIPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C3=C(C=C2)NC=C3)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Benzyloxy 4 Fluoro 1h Indole and Its Precursors

Retrosynthetic Analysis of the 5-Benzyloxy-4-fluoro-1H-indole Core

A logical retrosynthetic analysis of this compound suggests several viable pathways. The indole (B1671886) ring itself can be disconnected through established synthetic strategies, leading to simpler, more readily available precursors.

One common approach involves the disconnection of the N1-C2 and C3-C3a bonds, which is characteristic of the Leimgruber-Batcho indole synthesis . This pathway leads back to a substituted o-nitrotoluene, specifically 2-fluoro-3-benzyloxy-6-nitrotoluene. This precursor contains the requisite fluorine and benzyloxy groups in the correct positions relative to a methyl group that will ultimately form the C2 and C3 atoms of the indole ring.

Alternatively, a disconnection based on the Fischer indole synthesis breaks the N1-C2 and C7a-C3a bonds. This retrosynthetic step points to a substituted phenylhydrazine (B124118), namely (3-fluoro-4-(benzyloxy)phenyl)hydrazine, and a two-carbon synthon, such as acetaldehyde (B116499) or pyruvic acid. The synthesis of the appropriately substituted phenylhydrazine becomes the key challenge in this approach.

A third strategy could involve the late-stage introduction of the fluorine atom onto a pre-formed 5-benzyloxyindole (B140440) scaffold. This would necessitate a regioselective fluorination method that favors the C4 position. The viability of this approach is highly dependent on the directing effects of the existing substituents on the indole ring.

Classical and Established Indole Ring Formation Strategies Applied to Fluorinated and Benzyloxylated Precursors

The construction of the indole nucleus from appropriately substituted benzene (B151609) derivatives is a well-trodden path in organic synthesis. Several classical methods can be adapted for the synthesis of this compound.

Fischer Indole Synthesis Adaptationsrsc.orgwikipedia.org

The Fischer indole synthesis is a robust and versatile method for preparing indoles from the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. rsc.orgwikipedia.org For the synthesis of this compound, the key intermediate is (3-fluoro-4-(benzyloxy)phenyl)hydrazine. The synthesis of this hydrazine (B178648) would likely commence from a correspondingly substituted aniline (B41778), 3-fluoro-4-benzyloxyaniline.

The general steps for a Fischer indole synthesis of the target molecule would be:

Preparation of the Phenylhydrazine : Diazotization of 3-fluoro-4-benzyloxyaniline followed by reduction of the resulting diazonium salt would yield the required (3-fluoro-4-(benzyloxy)phenyl)hydrazine.

Hydrazone Formation : Condensation of the phenylhydrazine with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, would form the corresponding hydrazone.

Indolization : Treatment of the hydrazone with a Brønsted or Lewis acid catalyst, often at elevated temperatures, would induce a clockss.orgclockss.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to afford the indole ring.

A significant challenge in this approach is the potential for the formation of regioisomers if an unsymmetrical ketone is used. Furthermore, the stability of the benzyloxy group under the often harsh acidic conditions of the Fischer indole synthesis must be considered.

| Step | Reagents and Conditions | Key Intermediate/Product |

|---|---|---|

| Hydrazone Formation | (3-fluoro-4-(benzyloxy)phenyl)hydrazine, pyruvic acid, ethanol (B145695), reflux | Pyruvic acid (3-fluoro-4-(benzyloxy)phenyl)hydrazone |

| Indolization | Polyphosphoric acid (PPA), 100-120 °C | This compound-2-carboxylic acid |

| Decarboxylation | Heat in quinoline (B57606) with copper powder | This compound |

Reissert Indole Synthesis Pathwaysgoogle.com

The Reissert indole synthesis provides another route to substituted indoles, typically starting from an o-nitrotoluene derivative. google.com This method involves the condensation of the o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.

For the target molecule, the starting material would be 2-fluoro-3-benzyloxy-6-nitrotoluene. The synthesis would proceed as follows:

Condensation : The methyl group of 2-fluoro-3-benzyloxy-6-nitrotoluene is deprotonated with a strong base, such as potassium ethoxide, and the resulting carbanion reacts with diethyl oxalate.

Reductive Cyclization : The resulting ethyl 2-(2-fluoro-3-benzyloxy-6-nitrophenyl)-3-oxobutanoate is then subjected to reductive cyclization. Common reducing agents include zinc in acetic acid or catalytic hydrogenation. This step reduces the nitro group to an amine, which then undergoes intramolecular condensation to form the indole ring.

Hydrolysis and Decarboxylation : The resulting indole-2-carboxylate (B1230498) can be hydrolyzed to the corresponding carboxylic acid, which is then decarboxylated, often by heating, to yield the final product.

The Reissert synthesis is often advantageous for its milder conditions compared to the Fischer synthesis, which may be beneficial for preserving the benzyloxy protecting group.

Other Cyclization Reactions (e.g., from nitrobenzenes, vinylanilines)clockss.orgprepchem.com

The Leimgruber-Batcho indole synthesis is a particularly effective method that starts from o-nitrotoluenes and has become a popular alternative to the Fischer synthesis. clockss.orgprepchem.com This two-step process involves the formation of an enamine from the o-nitrotoluene, followed by reductive cyclization.

A plausible synthesis of this compound using this method would begin with 2-fluoro-3-benzyloxy-6-nitrotoluene.

Enamine Formation : The o-nitrotoluene is reacted with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-amino-2-nitrostyrene derivative.

Reductive Cyclization : The intermediate enamine is then reduced, which simultaneously reduces the nitro group and induces cyclization to the indole. A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or iron in acetic acid. prepchem.com

This method is known for its high yields and mild reaction conditions, making it a highly attractive route for the synthesis of complex indoles.

| Starting Material | Step 1 Reagents | Intermediate | Step 2 Reagents | Final Product |

|---|---|---|---|---|

| 2-fluoro-3-benzyloxy-6-nitrotoluene | DMF-DMA, pyrrolidine, DMF, heat | 1-(2-(2-fluoro-3-(benzyloxy)-6-nitrophenyl)vinyl)pyrrolidine | Raney Ni, Hydrazine hydrate, Ethanol | This compound |

Targeted Introduction of the Fluoro Substituent

An alternative to constructing the indole ring with the fluorine atom already in place is to introduce it at a later stage of the synthesis. This requires highly regioselective fluorination methods.

Regioselective Fluorination Techniqueswikipedia.org

Electrophilic fluorination has emerged as a powerful tool for the direct introduction of fluorine into aromatic and heteroaromatic systems. wikipedia.org For the synthesis of this compound, one could envision the direct fluorination of 5-benzyloxy-1H-indole.

The success of this approach hinges on the directing effects of the benzyloxy group and the indole nitrogen. The indole ring is electron-rich and generally undergoes electrophilic substitution at the C3 position. However, with the C3 position unsubstituted, careful selection of the fluorinating agent and reaction conditions might allow for substitution on the benzene ring. The benzyloxy group is an ortho-, para-director. In the case of 5-benzyloxyindole, the positions ortho to the benzyloxy group are C4 and C6.

Electrophilic fluorinating reagents such as Selectfluor® (F-TEDA-BF4) or N-fluorobenzenesulfonimide (NFSI) could be employed. The reaction would likely be carried out in a polar aprotic solvent. The regioselectivity of the fluorination would need to be carefully controlled to favor the desired C4 isomer over the C6 isomer and any potential C3 fluorination. The presence of a protecting group on the indole nitrogen can also influence the regiochemical outcome of electrophilic substitution.

| Reagent | Full Name | Typical Reaction Conditions |

|---|---|---|

| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Acetonitrile, Room Temperature |

| NFSI | N-Fluorobenzenesulfonimide | Acetonitrile or Dichloromethane, Room Temperature |

Oxidative Dearomatization Approaches to Fluorinated Indoles

Oxidative dearomatization has emerged as a powerful, metal-free method for accessing a wide range of fluorinated indoles. nih.govdntb.gov.ua This approach assembles the indole products from simple, commercially available anilines. nih.gov One notable method involves the reaction of Boc-functionalized anilines with hexafluoroacetylacetone (B74370) in the presence of an organic oxidant like phenyliodine(III) diacetate (PIDA). thieme-connect.de The reaction is scalable and proceeds through a one-pot, regioselective process. thieme-connect.de

The nature of the capping group on the aniline nitrogen is reported to be critical for the success of the reaction. nih.gov While the scope is broad, substrates with electron-withdrawing groups often fail to produce the desired product. thieme-connect.de Nevertheless, this strategy has been successfully applied to anilines with ortho- or meta-alkyl, -aryl, or -halo substituents, yielding products in moderate to excellent yields. thieme-connect.de The resulting indole products often contain a 3-trifluoroacetyl group, which serves as a versatile handle for further functionalization. nih.gov Another avenue involves the electrochemical dearomatization of indoles, which allows for the merging of a fluorine-containing group to the indole nucleus under oxidant-free conditions, yielding fluorinated spirocyclic indolines. acs.org

| Method | Reactants | Oxidant | Key Features | Yield Range |

| Metal-Free Dearomatization | Boc-functionalized anilines, Hexafluoroacetylacetone | PIDA | Scalable, metal-free, one-pot | 37-99% thieme-connect.de |

| Electrochemical Dearomatization | Indoles, Fluorine source | None (Electrochemical) | Green, oxidant-free | Not specified acs.org |

Difluorocarbene-Mediated Cyclizations for Fluoroindoles

Difluorocarbene serves as a key reagent in modern synthetic strategies for producing fluoroindoles. researchgate.netnih.gov One innovative approach constructs the indole scaffold while simultaneously incorporating a fluorine atom at the C2 position. This is achieved through a formal [4+1] cyclization using readily accessible ortho-vinylanilines and a difluorocarbene source. researchgate.net Commercially available halodifluoroalkylative reagents can act as the source for difluorocarbene. researchgate.net

The mechanism is proposed to involve a cascade of a difluorocarbene-trapping event and an intramolecular Michael addition, followed by the cleavage of a C(sp3)-F bond. researchgate.net This strategy is significant as it provides a direct and efficient pathway to 2-fluoroindoles, which are important structural motifs in many bioactive agents but have been historically challenging to synthesize. researchgate.netresearchgate.net The downstream transformations of these 2-fluoroindoles can lead to a variety of valuable molecules. researchgate.net

| Reactants | Reagent | Reaction Type | Key Outcome |

| Ortho-vinylanilines | Difluorocarbene precursor | [4+1] Cyclization | Direct synthesis of 2-fluoroindoles researchgate.net |

Strategic Benzyloxy Functionalization Approaches

Etherification Methods on Indole Precursors

The introduction of the benzyloxy group is a critical step in the synthesis of this compound. This is typically achieved through etherification of a hydroxyl group on a precursor molecule. A common method involves the reaction of a phenol (B47542) with benzyl (B1604629) chloride or benzyl bromide.

For instance, in the synthesis of 4-benzyloxyindole, 2-methyl-3-nitrophenol (B1294317) is treated with benzyl chloride in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) to yield 6-benzyloxy-2-nitrotoluene. orgsyn.org This reaction proceeds via a standard Williamson ether synthesis. A similar strategy is employed to synthesize 4-(benzyloxy)benzonitriles, where 4-cyanophenol is reacted with benzyl bromides using potassium carbonate in acetone (B3395972) under reflux. nih.gov This SN2 reaction provides the benzylated products in high yields (92-99%). nih.gov These methods highlight a reliable and high-yielding approach to installing the benzyloxy group onto an aromatic ring prior to the formation of the indole heterocycle.

| Precursor | Benzylating Agent | Base/Solvent | Product | Yield |

| 2-Methyl-3-nitrophenol | Benzyl chloride | K₂CO₃ / DMF | 6-Benzyloxy-2-nitrotoluene | 90% orgsyn.org |

| 4-Cyanophenol | Benzyl bromides | K₂CO₃ / Acetone | 4-(Benzyloxy)benzonitriles | 92-99% nih.gov |

Selective Benzylation of Indole Derivatives

Benzylation can also be performed on the pre-formed indole ring system. The site of benzylation (N-1 vs. C-3) can be controlled by the reaction conditions. For N-benzylation, indole-3-carbaldehyde can be reacted with benzyl bromide using anhydrous potassium carbonate in DMF at elevated temperatures. rsc.org

For selective C-3 benzylation, various catalytic systems have been developed. Molecular iodine has been shown to be an effective catalyst for the reaction between indoles and benzylic alcohols, proceeding under metal-free, ligand-free, and base-free conditions. nih.gov This method is considered environmentally benign as the only byproduct is water. nih.gov Palladium catalysis also enables the C-3 benzylation of indoles. nih.gov For example, a palladium catalyst can be used with benzyl carbonates to achieve regioselective C-3 benzylation, even on 3-substituted indoles, to form 3-benzylindolenine products in high yields. nih.gov

| Method | Indole Substrate | Benzylating Agent | Catalyst/Conditions | Selectivity |

| N-Benzylation | Indole-3-carbaldehyde | Benzyl bromide | K₂CO₃ / DMF, 90°C | N-1 rsc.org |

| C-3 Benzylation | Indole | Benzylic alcohol | Molecular Iodine / Toluene, 40°C | C-3 nih.gov |

| C-3 Benzylation | Indole | Benzyl carbonate | Palladium catalyst | C-3 nih.gov |

Advanced and Novel Synthetic Approaches for this compound

Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed)

Palladium-catalyzed reactions are central to modern indole synthesis and functionalization, offering efficient routes to complex indole structures. organic-chemistry.org These methods can be applied to construct the this compound framework. For instance, a palladium-catalyzed domino coupling reaction of ortho-iodoaryl allenes with sodium sulfonates provides access to indole-containing sulfones. nih.gov This demonstrates the power of palladium to facilitate multiple bond formations in a single operation.

Cross-coupling reactions are particularly relevant. The Suzuki-Miyaura cross-coupling, catalyzed by palladium complexes with specialized phosphine (B1218219) ligands, is a powerful tool for forming C-C bonds in indole synthesis. researchgate.net Furthermore, palladium-catalyzed reactions can be used for direct C-H functionalization. For example, a palladium/norbornene co-catalyzed system allows for the regioselective alkylation of the C-H bond adjacent to the NH group in indoles using primary alkyl bromides. organic-chemistry.org Such strategies could be envisioned for the final assembly or late-stage functionalization to produce this compound.

| Reaction Type | Catalyst System | Application | Reference |

| Domino Coupling | Palladium catalyst | Synthesis of indole-based sulfones | nih.gov |

| Suzuki-Miyaura Coupling | Palladium / P,O-type indolylphosphine ligands | C-C bond formation with aryl chlorides | researchgate.net |

| C-H Alkylation | Palladium / Norbornene | Regioselective C-2 alkylation of indoles | organic-chemistry.org |

| C-3 Benzylation | Palladium catalyst | Regioselective C-3 benzylation of 3-substituted indoles | nih.gov |

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of indole cores, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov The regioselective functionalization of the indole's benzene core (positions C4 to C7) is particularly challenging due to the similar reactivity of these C-H bonds. nih.gov However, significant progress has been made using directing group strategies to achieve site-selectivity. nih.govresearchgate.net

For a molecule like this compound, C-H activation could theoretically be employed to introduce substituents at various positions, although the inherent electronic properties of the fluorine and benzyloxy groups will influence the regioselectivity. Research has shown that installing directing groups on the indole nitrogen can steer transition metal catalysts, such as palladium, rhodium, or ruthenium, to activate specific C-H bonds. mdpi.comrsc.org

Key strategies relevant to functionalizing the indole core include:

Directing Group-Assisted C-H Activation: The installation of a removable directing group (DG) at the N1 position can facilitate functionalization at otherwise inaccessible positions like C7 or C4. nih.gov For instance, a pivaloyl group at the C3 position has been used to direct the arylation to the C4 and C5 positions. nih.govresearchgate.net Similarly, phosphorus-containing groups on the nitrogen have been shown to direct palladium and copper catalysts to achieve C7 and C6 arylation, respectively. nih.gov

Transition-Metal Catalysis: Ruthenium catalysts have been effectively used for the C-H activation and subsequent annulation of anilines with alkynes to construct the indole scaffold itself. mdpi.com This approach, involving C-H/N-H bond cleavage, can be performed in sustainable solvents like water. mdpi.com Palladium catalysis is also widely employed for various C-H functionalizations, including arylation, olefination, and silylation. nih.govrsc.org

Metal-Free C-H Borylation: Recent developments have shown that chelation-assisted C-H borylation can be achieved without transition metals, using reagents like BBr₃. nih.gov Installing a pivaloyl group on the indole nitrogen can selectively deliver the boron species to the C7 position, which can then be further functionalized. nih.gov

These strategies provide powerful means to synthesize complex indoles by allowing for the late-stage functionalization of the core structure, potentially reducing the number of steps required in a linear synthesis.

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry to minimize environmental impact. tandfonline.comresearchgate.net The synthesis of indole derivatives is no exception, with efforts focused on reducing waste, improving energy efficiency, and using less hazardous materials. rsc.orggoogle.com

Key green chemistry considerations for indole synthesis include:

Atom Economy: Traditional indole syntheses, like the Fischer indole synthesis, can have poor atom economy due to the use of stoichiometric reagents and the generation of hazardous waste from precursors like phenylhydrazine. rsc.org Modern approaches, such as multicomponent reactions (MCRs), are inherently more atom-economical as most atoms from the starting materials are incorporated into the final product. rsc.orgrsc.org

Solvent Choice: Many classical indole syntheses rely on volatile and often toxic organic solvents. A key green objective is to replace these with more benign alternatives. Water is an ideal green solvent, and several indole syntheses have been adapted to aqueous media, sometimes using catalysts like Cu(PPh₃)Cl to facilitate the reaction. openmedicinalchemistryjournal.com The use of ionic liquids, which have low vapor pressure and high thermal stability, is another strategy being explored. google.com

Catalysis: The use of catalysts, especially in small quantities, is preferable to stoichiometric reagents. Transition-metal catalysts are central to C-H activation strategies, but efforts are also being made to develop metal-free catalytic systems. nih.govrsc.org Organocatalysis and biocatalysis represent emerging frontiers for sustainable indole synthesis.

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating, thereby improving energy efficiency. tandfonline.comopenmedicinalchemistryjournal.com

An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization exemplifies a greener approach to the indole core. rsc.orgrsc.org This method uses ethanol as a solvent, requires no metal catalyst, and proceeds under mild conditions, aligning with several green chemistry principles. rsc.org

Continuous Flow Synthesis Techniques

Continuous flow chemistry, utilizing microreactors, is revolutionizing chemical synthesis by offering significant advantages over traditional batch processing. mdpi.comnih.gov This technology is particularly well-suited for the synthesis of pharmaceutical intermediates like indole derivatives, providing enhanced safety, reproducibility, and scalability. nih.govresearchgate.net

Advantages of Continuous Flow Synthesis for Indoles:

Enhanced Safety: Flow reactors handle small volumes of reagents at any given time, which allows for the safe use of hazardous reagents or the execution of highly exothermic reactions that would be dangerous on a large scale in a batch reactor.

Precise Reaction Control: Parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to better yield, higher purity, and fewer byproducts. nih.gov

Scalability: Scaling up a reaction in a flow system is typically achieved by running the reactor for a longer duration or by "numbering up" (using multiple reactors in parallel), which is often more straightforward than scaling up a batch reactor.

Several classical indole syntheses, including the Fischer, Reissert, and Hemetsberger–Knittel methods, have been successfully adapted to continuous flow conditions, demonstrating the versatility of this technology for constructing the indole scaffold. mdpi.com

Comparative Analysis and Optimization of Synthetic Routes

The optimal synthetic route to a target molecule like this compound depends on a variety of factors, including yield, cost, safety, scalability, and environmental impact. Modern methods offer significant advantages over more traditional approaches. A comparative analysis highlights these differences.

| Parameter | Traditional Batch Synthesis (e.g., modified Fischer Indole) | C-H Activation Strategy | Continuous Flow Synthesis |

| Starting Materials | Often requires multi-step synthesis of pre-functionalized precursors (e.g., specific phenylhydrazines). rsc.org | Can use simpler, more readily available indole cores. nih.gov | Can utilize a range of precursors, adaptable to various known syntheses. mdpi.com |

| Number of Steps | Typically linear and can be lengthy. | Potentially fewer steps due to late-stage functionalization. | Can telescope multiple steps into one continuous operation, reducing manual handling. nih.gov |

| Regioselectivity | Dependent on the substitution pattern of the starting materials. | Can be precisely controlled with appropriate directing groups. nih.govresearchgate.net | High control over reaction conditions can improve selectivity. |

| Scalability | Can be challenging, especially for exothermic or hazardous reactions. | Can be limited by the cost and availability of precious metal catalysts. nih.gov | Generally straightforward and safer to scale up. nih.gov |

| Safety | May involve unstable intermediates (e.g., hydrazines) and hazardous reagents on a large scale. | Often uses stoichiometric oxidants or high-pressure conditions. | Significantly improved safety due to small reaction volumes and better heat transfer. nih.gov |

| Green Chemistry | Often poor atom economy and uses hazardous solvents. rsc.org | High atom economy, but relies on potentially toxic heavy metal catalysts that must be removed. nih.gov | Reduced solvent waste, improved energy efficiency, and potential for solvent recycling. |

| Overall Yield | Can be variable and lower over many steps. | Can be high for the specific C-H activation step. | Often higher and more reproducible due to precise control. nih.gov |

Optimization Considerations:

Chemical Reactivity and Transformations of 5 Benzyloxy 4 Fluoro 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

A prominent example of an electrophilic aromatic substitution reaction on indoles is the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto an electron-rich aromatic ring. wikipedia.orgijpcbs.com In the case of 5-benzyloxy-4-fluoro-1H-indole, the Vilsmeier-Haack reaction is expected to regioselectively yield this compound-3-carbaldehyde. rsc.org This transformation is crucial as the resulting aldehyde serves as a versatile handle for further synthetic modifications.

Other classical EAS reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, can also be performed on the indole nucleus. The regioselectivity is generally directed to the C-3 position, although the specific reaction conditions and the interplay of the substituents can sometimes lead to substitution at other positions.

| Reaction | Reagents | Typical Product | Reference |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | 3-Formylindole derivative | organic-chemistry.orgijpcbs.com |

| Mannich Reaction | CH₂O, Dimethylamine, Acetic Acid | 3-(Dimethylaminomethyl)indole (Gramine) derivative | |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid (e.g., AlCl₃) | 3-Acylindole derivative | sigmaaldrich.com |

Nucleophilic Reactions and Derivatization at Indole Positions (C-2, C-3, N-1)

Functionalization of the indole ring can also be achieved through reactions at its nitrogen and carbon centers.

N-1 Position: The N-H proton of the indole ring is weakly acidic and can be removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate an indolyl anion. mdpi.com This anion is a potent nucleophile and readily reacts with various electrophiles. N-alkylation or N-benzylation, for instance, can be achieved by treating the indole with a base followed by the addition of an alkyl or benzyl (B1604629) halide. mdpi.comacs.org This derivatization is often performed to protect the N-H group or to introduce specific functionalities that modulate the biological activity of the final compound.

C-2 and C-3 Positions: While C-3 is the primary site for electrophilic attack, derivatization at both C-2 and C-3 is possible through various synthetic strategies. For instance, direct C-3 alkenylation can be accomplished using α,β-unsaturated aldehydes in the presence of an organocatalyst. sigmaaldrich.com Metal-catalyzed cross-coupling reactions are also employed to introduce substituents at these positions, often requiring prior halogenation of the indole ring. mdpi.com The relative reactivity of the C-2 and C-3 positions can be influenced by the substituents already present on the ring and the specific reaction conditions employed.

Reactivity of the Benzyloxy Protecting Group

The benzyloxy group serves as a common protecting group for the hydroxyl functionality at the C-5 position. Its stability under many reaction conditions and its susceptibility to selective removal make it synthetically valuable.

The cleavage of the benzyl ether to unveil the free 5-hydroxyindole (B134679) is a critical step in many synthetic sequences. Several methods are available for this transformation, with the choice depending on the presence of other functional groups in the molecule.

Catalytic hydrogenation is the most common method for debenzylation. acs.org This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pearlman's catalyst), under a hydrogen atmosphere. atlanchimpharma.comresearchgate.net The reaction is generally clean and high-yielding. Transfer hydrogenation, using a hydrogen donor like cyclohexene (B86901) or formic acid in the presence of a palladium catalyst, offers a convenient alternative to using pressurized hydrogen gas. rsc.orgresearchgate.net

Acid-catalyzed cleavage provides another route for debenzylation. Strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) can effectively cleave benzyl ethers. acs.org Milder conditions using reagents like BF₃·OEt₂ in the presence of a scavenger have also been developed to improve selectivity. atlanchimpharma.com

| Method | Typical Reagents | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Pd(OH)₂/C | Mild, high-yielding, common laboratory practice. | atlanchimpharma.comresearchgate.net |

| Transfer Hydrogenation | Pd/C, Cyclohexene or HCOOH | Avoids use of pressurized H₂ gas. | rsc.org |

| Lewis Acid Cleavage | BBr₃, AlCl₃, BCl₃ | Useful when hydrogenation is not feasible; can be harsh. | acs.org |

| Oxidative Cleavage | DDQ, CAN | Alternative for substrates sensitive to reduction or acid. | acs.orgresearchgate.net |

The benzylic C-H bonds of the benzyloxy group are susceptible to oxidation due to their relatively low bond dissociation energy. masterorganicchemistry.com Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic carbon. masterorganicchemistry.comambeed.com Depending on the reaction conditions, this can lead to the formation of a benzaldehyde (B42025) or benzoic acid derivative, effectively cleaving the protecting group. Milder and more selective methods have been developed for the oxidation of benzylic C-H bonds to the corresponding alcohols or ketones, which can be useful for further functionalization. acs.orgrsc.org

Another key reaction at the benzylic position is free-radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator. masterorganicchemistry.com This introduces a bromine atom at the benzylic carbon, creating an electrophilic site for subsequent nucleophilic substitution reactions, thereby allowing for the introduction of a wide range of functional groups.

Impact of the Fluoro Substituent on Reactivity and Selectivity

The incorporation of a fluorine atom into an organic molecule can significantly alter its physicochemical properties and chemical reactivity. tandfonline.com In this compound, the fluorine atom at the C-4 position has a profound influence.

As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). tandfonline.com This effect reduces the electron density of the entire indole ring system, thereby deactivating it towards electrophilic aromatic substitution compared to its non-fluorinated counterpart. This deactivation can necessitate harsher reaction conditions for EAS to proceed.

Furthermore, the position of the fluoro substituent influences the regioselectivity of reactions. wikipedia.orgnih.gov By withdrawing electron density, the fluorine at C-4 can affect the relative nucleophilicity of the C-3 and C-5 positions. While C-3 typically remains the most reactive site for electrophilic attack, the deactivating effect of the adjacent fluorine atom is a significant factor. nih.gov In medicinal chemistry, the C-F bond is often introduced to block sites of metabolic oxidation by cytochrome P450 enzymes, which can enhance the metabolic stability and pharmacokinetic profile of a drug candidate. daneshyari.com

Formation of Complex this compound Derivatives and Analogs

This compound serves as a key building block for the synthesis of more complex heterocyclic structures. researchgate.net The various reactions described above can be employed in a sequential manner to construct elaborate molecular architectures.

For example, a Vilsmeier-Haack reaction can be used to install a carbaldehyde group at the C-3 position. This aldehyde can then undergo a multitude of transformations, including:

Wittig-type reactions to form alkenes.

Reductive amination to introduce substituted aminomethyl groups.

Oxidation to a carboxylic acid, which can then be converted to esters or amides.

Condensation reactions with active methylene (B1212753) compounds to build new rings.

Similarly, N-alkylation at the N-1 position followed by functionalization at C-3 and eventual debenzylation at C-5 allows for the systematic modification of all key positions of the indole scaffold. This strategic, multi-step approach enables the synthesis of diverse libraries of indole analogs for screening in drug discovery programs. mdpi.comacs.org

Functionalization at the C-3 Position (e.g., Carbaldehyde formation)

The C-3 position of the indole ring is the most nucleophilic carbon and is highly susceptible to electrophilic attack. One of the most common and synthetically useful reactions is the introduction of a carbaldehyde group at this position, typically through the Vilsmeier-Haack reaction. This reaction involves the use of a formylating agent, such as a mixture of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), which generates the electrophilic Vilsmeier reagent.

While specific studies on the Vilsmeier-Haack reaction of this compound are not extensively detailed in the reviewed literature, the general applicability of this reaction to a wide range of indole derivatives is well-established. nih.gov The reaction proceeds by electrophilic attack of the Vilsmeier reagent at the C-3 position of the indole, followed by hydrolysis to yield the corresponding 3-carbaldehyde. The presence of the electron-donating benzyloxy group at C-5 is expected to facilitate this reaction, while the electron-withdrawing fluorine at C-4 may have a slight retarding effect. However, the overwhelming directing effect of the indole nitrogen and the activation from the C-5 substituent would strongly favor C-3 formylation.

Table 1: General Conditions for Vilsmeier-Haack Formylation of Indoles

| Reactant | Reagents | Solvent | Temperature | Product |

|---|

This table represents a general procedure and the conditions may need to be optimized for this compound.

The resulting this compound-3-carbaldehyde is a versatile intermediate. The aldehyde functionality can undergo a wide array of subsequent transformations, including oxidation, reduction, and condensation reactions, providing a gateway to more complex molecular architectures.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the indole ring can be readily functionalized through alkylation and acylation reactions. These transformations are crucial for introducing various substituents that can modulate the biological activity and physicochemical properties of the indole core.

N-Alkylation:

N-alkylation of indoles is typically achieved by deprotonation of the N-H group with a suitable base, followed by reaction with an alkylating agent. A common and effective method involves the use of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. mdpi.com For the synthesis of N-benzyl derivatives, benzyl bromide is a frequently used reagent. mdpi.com

The reaction proceeds via the formation of the indolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. The choice of base and solvent can be critical to the success and regioselectivity of the reaction, especially in cases where competitive C-alkylation is possible. beilstein-journals.org However, for simple indoles, N-alkylation is generally the favored pathway under these conditions.

Table 2: General Conditions for N-Alkylation of Indoles

| Reactant | Base | Alkylating Agent | Solvent | Temperature | Product |

|---|

This table outlines a general procedure applicable to the N-alkylation of this compound.

N-Acylation:

N-acylation of indoles introduces an acyl group onto the nitrogen atom, forming an N-acylindole. This transformation can be accomplished using various acylating agents, such as acid chlorides, anhydrides, or thioesters, often in the presence of a base. beilstein-journals.orgnih.gov The N-acylation of indoles can be chemoselective, and the resulting N-acylindoles are useful intermediates in organic synthesis. beilstein-journals.org For instance, they can serve as precursors for other N-substituted indoles through reduction or other transformations.

The reaction conditions for N-acylation can vary depending on the specific acylating agent and the substrate. For example, the use of thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent such as xylene has been reported for the N-acylation of indoles. beilstein-journals.org

Table 3: General Conditions for N-Acylation of Indoles

| Reactant | Acylating Agent | Base | Solvent | Temperature | Product |

|---|

This table provides a general framework for the N-acylation of this compound.

Annulation and Ring-Fused Product Formation

The indole nucleus can serve as a template for the construction of more complex, ring-fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the indole core, are a powerful strategy for accessing novel chemical space. One common approach to achieve this is through intramolecular cyclization reactions.

For 4-substituted indoles, intramolecular Friedel-Crafts acylation is a viable method for constructing a new ring fused at the C-4 and C-5 positions. nih.govresearchgate.net This reaction typically involves a 4-substituted indole bearing a side chain with a carboxylic acid or its derivative. In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid, the electrophilic acylium ion is generated, which then attacks the electron-rich C-5 position of the indole to effect ring closure. nih.gov

In the context of this compound, a suitably functionalized precursor at the C-4 position (after displacement of the fluorine or from a precursor) or at the N-1 position could potentially undergo intramolecular cyclization to form a new ring. The electronic nature of the substituents would influence the feasibility and regioselectivity of such a cyclization. The benzyloxy group at C-5 would activate this position towards electrophilic attack, favoring cyclization at this site.

While specific examples of annulation reactions starting from this compound are not prevalent in the literature, the principles of intramolecular Friedel-Crafts reactions and other cyclization strategies on substituted indoles suggest that this compound could be a valuable precursor for the synthesis of novel, ring-fused indole derivatives. researchgate.net

Theoretical and Computational Investigations of 5 Benzyloxy 4 Fluoro 1h Indole

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO/LUMO)

The electronic character of 5-Benzyloxy-4-fluoro-1H-indole is governed by the interplay between the electron-rich indole (B1671886) nucleus, the electron-withdrawing fluorine atom at the C4 position, and the bulky, electron-donating benzyloxy group at the C5 position. Computational methods, particularly Density Functional Theory (DFT), are employed to quantify these effects. rsc.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. nih.gov

For this compound, the fluorine atom's high electronegativity is expected to lower the energy of both frontier orbitals, while the benzyloxy group, acting as a π-donor, would raise their energy. DFT calculations can precisely model the net effect of these substitutions. chemrxiv.org The HOMO is typically localized over the π-system of the indole ring, while the LUMO distribution is also centered on the aromatic system. Analysis of the molecular orbital coefficients reveals the most likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Orbital Energies for Substituted Indoles (Calculated via DFT) Note: These are representative values for analogous compounds to illustrate typical computational outputs.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Indole | -5.58 | -0.21 | 5.37 |

| 4-Fluoroindole | -5.75 | -0.35 | 5.40 |

| 5-Benzyloxyindole (B140440) | -5.42 | -0.15 | 5.27 |

| This compound (Expected Trend) | ~ -5.60 | ~ -0.28 | ~ 5.32 |

Conformational Analysis and Energetic Landscapes

The conformational flexibility of this compound is primarily determined by the rotation around the C5-O and O-CH₂ bonds of the benzyloxy substituent. Understanding the molecule's preferred three-dimensional shape is critical, as conformation dictates its interaction with biological targets.

Computational chemists map the energetic landscape by performing a potential energy surface (PES) scan. This involves systematically rotating key dihedral angles and calculating the molecule's energy at each step. mdpi.com For this molecule, the critical dihedral angle is C4-C5-O-CH₂. The results of a PES scan reveal low-energy conformers (local minima) and the transition states (saddle points) that separate them. This analysis helps identify the most stable, and therefore most populated, conformation(s) of the molecule under given conditions. tandfonline.com

Table 2: Representative Energetic Landscape for C4-C5-O-CH₂ Dihedral Rotation Note: This table presents hypothetical data to illustrate the output of a conformational analysis.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0 | 5.2 | Eclipsed (Transition State) |

| 60 | 0.5 | Gauche (Local Minimum) |

| 90 | 0.0 | Perpendicular (Global Minimum) |

| 120 | 0.6 | Gauche (Local Minimum) |

| 180 | 4.8 | Eclipsed (Transition State) |

Reaction Mechanism Studies (e.g., Transition State Analysis for its formation or subsequent reactions)

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By modeling potential reaction pathways, such as the Fischer, Bischler, or Sugasawa indole syntheses, chemists can gain insight into reaction feasibility, regioselectivity, and kinetics. diva-portal.org

A key aspect of these studies is the identification and characterization of transition states (TS). A transition state is the highest energy point along a reaction coordinate. By calculating the structure and energy of the TS, the activation energy (Ea) for that step can be determined. A lower activation energy corresponds to a faster reaction rate. For example, in a potential final cyclization step to form the indole ring, DFT calculations can model the bond-forming process, locate the TS, and compute the energy barrier that must be overcome. nih.gov These studies can explain why certain regioisomers are formed preferentially or why specific reaction conditions are required. nih.gov

Prediction of Spectroscopic Properties (Theoretical)

Computational methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the structural confirmation of newly synthesized compounds.

NMR Spectroscopy: The chemical shifts for ¹H, ¹³C, and ¹⁹F NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO). These theoretical predictions are valuable for assigning peaks in experimental spectra, especially for complex molecules where spectral overlap is common. journals.co.za

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the λ_max_ values and intensities in a UV-Vis absorption spectrum. mdpi.com This can help understand how substituents affect the electronic transitions (e.g., the ¹Lₐ and ¹Lₑ transitions in indoles). nih.gov

Intermolecular Interactions and Non-Covalent Bonding Studies (Theoretical)

The biological activity and physical properties of a molecule are heavily influenced by its non-covalent interactions with its environment, such as a protein binding pocket or solvent molecules. nih.gov this compound can participate in several key interactions:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor.

π-π Stacking: The aromatic systems of both the indole and benzyl (B1604629) rings can engage in stacking interactions with other aromatic residues.

Fluorine Interactions: Covalently bound fluorine can participate in weak hydrogen bonds (C-F···H-X), dipole-dipole interactions, and anion-π interactions. acs.orgresearchgate.net The role of organic fluorine in molecular recognition is an area of intense study. nih.gov

Theoretical methods like the Non-Covalent Interaction (NCI) index and Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize and quantify these weak interactions, revealing attractive and repulsive forces within and between molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Principles in Fluorinated Indoles (Methodological Focus)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For a class of compounds like fluorinated indoles, a QSAR study would follow a defined methodology. rutgers.edu

Data Set Assembly: A collection of fluorinated indole derivatives with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is compiled.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These are numerical values that encode different aspects of the molecular structure.

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates a subset of the calculated descriptors to the observed biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical methods (e.g., cross-validation) and preferably an external test set of molecules not used in the model's development.

The goal is to create a statistically robust model that can predict the activity of new, unsynthesized fluorinated indoles, thereby guiding medicinal chemistry efforts and prioritizing synthetic targets. researchgate.net

Table 3: Common Molecular Descriptors Used in QSAR Studies for Fluorinated Indoles

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Electron distribution, Reactivity |

| Steric | Molecular Weight, Molar Refractivity (MR), van der Waals Volume | Size and shape of the molecule |

| Lipophilic | LogP (octanol-water partition coefficient) | Hydrophobicity/Hydrophilicity |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Molecular branching and structure |

| Quantum Chemical | Total Energy, Electronegativity, Hardness | Detailed electronic properties |

Advanced Applications and Roles in Contemporary Chemical Science Non Clinical

5-Benzyloxy-4-fluoro-1H-indole as a Key Synthetic Building Block

The utility of this compound in organic synthesis is multifaceted. The indole (B1671886) core is a "privileged" structure, known for its ability to interact with a wide range of biological targets, while the substituents at the 4- and 5-positions provide specific handles for chemical modification and impart unique properties.

The this compound framework is an exemplary precursor for constructing more complex fluorinated indole derivatives. The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability. The benzyloxy group, a common protecting group for phenols, can be selectively removed under mild conditions to reveal a hydroxyl group, which can then be used for further functionalization.

The synthesis of substituted indoles often relies on established methods like the Leimgruber-Batcho indole synthesis, which has been successfully applied on an industrial scale for producing related compounds like 5-fluoro-6-chloro indole. This methodology, starting from a suitably substituted nitrotoluene, could be adapted for the multi-kilogram scale synthesis of this compound, highlighting its potential as a readily accessible starting material. Once formed, it can serve as a platform to introduce various functional groups at different positions on the indole ring, enabling the creation of a library of diverse fluorinated indole scaffolds for various research applications.

Table 1: Selected Synthetic Methodologies for Indole Derivatives

| Synthesis Name | Typical Precursors | Key Transformation | Relevance to Substituted Indoles |

|---|---|---|---|

| Leimgruber-Batcho | o-Nitrotoluene derivative, Formamide (B127407) acetal (B89532) | Formation of an enamine followed by reductive cyclization | Efficient for various substituted indoles, including fluorinated ones, and scalable for industrial production. |

| Fischer Indole Synthesis | Phenylhydrazine (B124118), Aldehyde or Ketone | Acid-catalyzed intramolecular cyclization and ammonia (B1221849) elimination | A classic, versatile method used in the large-scale preparation of complex indole-containing compounds. semanticscholar.orgscispace.com |

Fluorinated organic molecules are invaluable tools in chemical biology, particularly for mechanistic studies using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine atom in this compound can act as a sensitive NMR probe. For instance, 5-fluoroindole (B109304) has been used to monitor tryptophan biosynthesis, where its conversion to 5-fluorotryptophan (B555192) by tryptophan synthase in Escherichia coli cells can be tracked by ¹⁹F NMR. ossila.com

This precedent suggests that this compound could be developed into sophisticated mechanistic probes. After debenzylation to reveal the 5-hydroxy group, the scaffold could be further elaborated to mimic natural enzyme substrates or ligands. The fluorine atom at the 4-position would serve as a reporter, allowing researchers to study enzyme-ligand interactions, conformational changes, and catalytic mechanisms in a non-invasive manner. The distinct NMR signal of the fluorine atom provides a clear window into the molecular environment without interference from the complex background signals present in biological systems.

The synthesis of polysubstituted aromatic heterocycles like this compound presents unique challenges that drive the development of new synthetic methods. The specific arrangement of substituents—a fluorine atom adjacent to a bulky benzyloxy group—requires high regioselectivity and chemoselectivity in synthetic transformations.

Research into the synthesis of this compound and its derivatives would likely contribute to the advancement of C-H functionalization, cross-coupling reactions, and cyclization strategies tailored for electron-rich, sterically hindered systems. The development of efficient, high-yield synthetic routes to this molecule would not only make it more accessible but also expand the toolkit available to organic chemists for constructing other complex heterocyclic frameworks. nih.gov

Integration into Advanced Functional Materials Research

The unique electronic and photophysical properties of fluorinated indoles make them attractive candidates for use in advanced functional materials. wiley.comresearchgate.net The indole nucleus is an electron-rich aromatic system, and the introduction of a strongly electronegative fluorine atom can modulate its highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels.

The field of organic electronics actively seeks novel materials with tailored properties for devices like OLEDs and DSSCs. Fluorinated indole derivatives have shown promise in this area. For example, polymers derived from 5-fluoroindole exhibit blue light emission, a key feature for developing full-color displays and solid-state lighting. ossila.com The electrochemical polymerization of 5-fluoroindole is facilitated by its relatively low oxidative potential (1.05 V vs SCE), leading to conductive polymers. ossila.com

This compound could be explored as a monomer or a precursor for materials in this domain. The combination of the fluoro and benzyloxy groups allows for fine-tuning of the electronic properties, solubility, and solid-state packing of resulting polymers or small molecules. These factors are critical for optimizing charge transport, emission efficiency, and device stability in OLEDs and for controlling energy level alignment and electron transfer dynamics in DSSCs.

Table 2: Properties and Potential Applications of Fluorinated Indole Derivatives in Materials Science

| Derivative/Polymer | Key Property | Potential Application | Source |

|---|---|---|---|

| Poly(5-fluoroindole) | Blue light emission in fluorescence spectroscopy | Organic Light-Emitting Diodes (OLEDs) | ossila.com |

| Poly(5-fluoroindole) | Electrical conductivity (7.1 × 10⁻² S/cm) | Organic semiconductors | ossila.com |

Fluorescent molecular probes are essential tools for visualizing biological structures and processes in a non-clinical research context. dntb.gov.ua The inherent fluorescence of some indole derivatives can be enhanced and tuned by chemical modification. The fluorinated indole scaffold is a promising platform for designing such probes.

Starting from this compound, researchers can design and synthesize novel fluorophores. The benzyloxy group can be replaced with other functionalities to modulate the molecule's emission wavelength, quantum yield, and sensitivity to its local environment (e.g., pH, polarity, or the presence of specific ions or biomolecules). The fluorine atom can enhance photostability and fine-tune the electronic properties of the chromophore. These custom-designed probes could be used in cell biology research for high-resolution imaging of subcellular components and for tracking molecular events in real-time, providing valuable insights into fundamental biological processes.

Role in Supramolecular Chemistry and Molecular Recognition (Material Science Context)

In the realm of material science, the rational design of molecules capable of self-assembly into highly ordered supramolecular structures is paramount for the development of novel functional materials. The compound this compound is a compelling candidate for such applications due to the specific arrangement of its functional groups, which offer a rich variety of non-covalent interactions. These interactions can direct molecular recognition events and guide the formation of complex architectures. The potential of this molecule is rooted in the synergistic interplay between its indole core, the benzyloxy substituent, and the fluorine atom.

The indole ring system is a well-established motif in supramolecular chemistry. wikipedia.orgpharmatutor.orgnih.govnih.gov Its most significant contributions are hydrogen bonding and π-π stacking interactions. The pyrrolic N-H group of the indole serves as a classic hydrogen bond donor, capable of forming strong, directional interactions with suitable acceptor atoms like oxygen or nitrogen. nih.govnih.gov This directionality is a key factor in achieving predictable and stable self-assembled structures, such as linear chains or cyclic motifs. nih.govnd.edu Furthermore, the extensive π-conjugated surface of the bicyclic indole structure makes it highly susceptible to π-π stacking interactions, a crucial force in the vertical organization of aromatic molecules in crystals and functional materials. rsc.orgrsc.orgresearchgate.netnih.gov

The strategic placement of a fluorine atom at the 4-position profoundly modulates the electronic and steric properties of the indole core, significantly influencing its molecular recognition capabilities. nih.govrsc.org Fluorine's high electronegativity creates a strong C-F bond dipole, altering the electrostatic potential surface of the molecule. This modification can influence how the molecule interacts with its neighbors. While fluorine is the least polarizable halogen and a weak halogen bond donor, the concept of halogen bonding—an attractive interaction between an electrophilic region on the halogen and a nucleophilic site—has become a vital tool in crystal engineering. nih.govacs.orgwikipedia.orgacs.orgfrontiersin.org More significantly, the fluorine atom can participate in weaker, yet structurally important, C–H···F hydrogen bonds. acs.orgrsc.org These interactions, though modest in strength, are numerous in a crystal lattice and collectively contribute to the stability of specific packing motifs. rsc.orgrsc.org

Furthermore, fluorination of an aromatic ring alters its quadrupole moment, which can change the nature of π-π stacking interactions from traditional parallel-displaced or T-shaped geometries to face-to-face stacking, particularly in interactions with non-fluorinated aromatic rings. nih.govrsc.org This effect is critical in designing materials with specific electronic properties, as the degree of π-orbital overlap is highly dependent on the stacking geometry. The interplay between the electron-rich indole π-system and the modified electronic character due to the fluorine substituent provides a sophisticated mechanism for controlling self-assembly.

The combination of a strong hydrogen bond donor (N-H), multiple aromatic surfaces for π-stacking (indole and benzyl), and the electronically-tuning fluorine atom makes this compound a versatile building block for supramolecular materials. Its structure suggests the potential for forming complex host-guest systems, where the molecule could act as a host for electron-deficient or -rich species, or for self-assembly into liquid crystals, organogels, or porous organic frameworks. The precise control over intermolecular forces afforded by its unique substitution pattern is a key asset in the bottom-up fabrication of advanced materials.

Interactive Data Table: Potential Non-Covalent Interactions

The following table summarizes the key non-covalent interactions that this compound can participate in, which are foundational to its role in molecular recognition and supramolecular assembly.

| Interaction Type | Participating Moiety | Typical Energy (kJ/mol) | Geometric Preference | Role in Supramolecular Assembly |

|---|---|---|---|---|

| Hydrogen Bonding | Indole N-H (Donor) | 15 - 40 | Highly directional, linear | Primary driver for chain/network formation; high specificity |

| π-π Stacking | Indole Ring, Benzyl (B1604629) Ring | 5 - 50 | Parallel-displaced, T-shaped, Sandwich | Stabilizes layered structures; influences electronic properties |

| C–H···F Hydrogen Bonding | Aromatic C-H (Donor), Fluorine (Acceptor) | 2 - 10 | Directional | Fine-tunes crystal packing; contributes to overall lattice energy |

| Halogen Bonding | C-F (Weak Donor) | < 5 | Directional (σ-hole) | Potential for specific contacts, though weak for fluorine nih.govwikipedia.orgfrontiersin.org |

| van der Waals Forces | Entire Molecule | Variable | Non-directional | Contributes to dense packing and overall cohesion |

Future Research Directions and Unexplored Avenues for 5 Benzyloxy 4 Fluoro 1h Indole

Development of More Atom-Economical and Sustainable Synthetic Routes

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry, yet many traditional methods suffer from poor atom economy and reliance on harsh reagents. Future research should prioritize the development of more sustainable and efficient synthetic pathways to 5-Benzyloxy-4-fluoro-1H-indole.

Current multistep syntheses could be improved by exploring one-pot or tandem reactions that minimize intermediate isolation steps, solvent waste, and energy consumption. For instance, palladium-catalyzed cyclization reactions of N-aryl imines offer an atom-economical approach to the indole (B1671886) core by forming multiple C-H bonds in a single operation. organic-chemistry.org Investigating similar transition-metal-catalyzed strategies, potentially using more earth-abundant metals, could lead to more cost-effective and environmentally benign syntheses. organic-chemistry.org

Furthermore, the principles of green chemistry could be more rigorously applied. This includes the use of greener solvents, catalyst-free conditions where possible, and the replacement of conventional methods with more sustainable alternatives like microwave-assisted synthesis or solid-acid catalysis. The development of catalytic systems that can be easily recovered and reused would also contribute significantly to the sustainability of the synthesis. Exploring enzymatic or biocatalytic approaches could also offer highly selective and environmentally friendly routes to this and related indole derivatives.

Exploration of Novel Reactivity Patterns and Functional Group Transformations

The unique electronic properties conferred by the fluorine and benzyloxy substituents on the indole ring suggest that this compound may exhibit novel reactivity. The fluorine atom, being highly electronegative, can influence the acidity of the N-H proton and the nucleophilicity of the indole ring, potentially altering the regioselectivity of electrophilic substitution reactions.

Future investigations should systematically explore the reactivity of this scaffold. For example, selective C-H functionalization at various positions of the indole nucleus could provide direct access to a wide array of derivatives without the need for pre-functionalized starting materials. chemrxiv.orgnih.gov The development of catalyst-controlled strategies could allow for the selective modification of different positions on the indole ring, providing a diverse library of compounds for further study. rsc.org

Additionally, the benzyloxy group offers a handle for further transformations. Catalytic debenzylation could unveil a hydroxyl group, which can then be used for the introduction of other functionalities or for the synthesis of polymeric structures. vanderbilt.edu The interplay between the fluorine and benzyloxy groups in directing these transformations is a rich area for future study. Understanding these reactivity patterns will be crucial for the efficient synthesis of complex molecules derived from this indole core.

Advanced Computational Modeling for Complex Derivatization Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity. mdpi.com Future research on this compound should leverage advanced computational modeling to predict its behavior in complex reactions and to guide the design of novel derivatives.

DFT calculations can be employed to model the electronic structure and predict the most likely sites for electrophilic or nucleophilic attack. mdpi.com This can help in understanding the regioselectivity of reactions and in designing experiments to achieve desired outcomes. For instance, computational models could predict the transition states and activation energies for various C-H functionalization pathways, allowing for the rational selection of catalysts and reaction conditions.

Moreover, computational tools can be used to predict the properties of yet-to-be-synthesized derivatives. nih.gov By modeling parameters such as electronic absorption spectra, redox potentials, and intermolecular interactions, researchers can screen virtual libraries of compounds for desired properties before committing to their synthesis. This in silico approach can significantly accelerate the discovery of new functional molecules based on the this compound scaffold.

Design of Highly Selective and Stereocontrolled Syntheses

The introduction of chirality into indole-containing molecules is of paramount importance, as many biologically active natural products and pharmaceuticals are chiral. Future research should focus on the development of highly selective and stereocontrolled methods for the synthesis of chiral derivatives of this compound.

This could involve the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of reactions. acs.org For example, asymmetric catalytic reactions could be developed to introduce chiral centers at the C2 or C3 positions of the indole ring. The synthesis of indole alkaloids, for instance, often relies on stereocontrolled cyclization reactions. nih.gov

Biocatalysis, using enzymes such as ketoreductases or transaminases, offers another powerful approach to achieving high stereoselectivity under mild reaction conditions. acs.orgacs.org The development of chemoenzymatic strategies that combine the strengths of both chemical and biological catalysis could provide efficient and highly selective routes to enantiomerically pure derivatives of this compound.

Potential for Derivatization into Next-Generation Functional Materials

The unique combination of a fluorinated aromatic system and a modifiable benzyloxy group makes this compound an attractive building block for the synthesis of next-generation functional materials. Fluorinated organic compounds are of significant interest in materials science due to their unique electronic properties, thermal stability, and hydrophobicity. researchgate.netman.ac.uk

Future research could explore the incorporation of this indole derivative into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine substituent can influence the energy levels of the molecular orbitals, which is a critical parameter for the performance of these devices. The benzyloxy group provides a site for polymerization or for linking the indole core to other functional units.

Furthermore, the ability of the indole nucleus to engage in hydrogen bonding and π-π stacking interactions could be exploited in the design of self-assembling materials and supramolecular structures. The derivatization of this compound into liquid crystals, functional polymers, or components of metal-organic frameworks (MOFs) represents a promising and largely unexplored avenue for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.